D-Glycero-alpha-D-gulo-heptopyranose

hexokinase inhibition glucose phosphorylation pancreatic islet metabolism

Glycolytic inhibition research demands a structurally matched negative control that exerts no enzyme inhibition. D-Glycero-alpha-D-gulo-heptopyranose (CAS 84708-91-8) fills this role with stereochemical precision. • Non-inhibitor of hexokinase & glucokinase, unlike D-mannoheptulose (Ki = 0.25 mM), allowing clear attribution of metabolic effects. • Exclusive α-anomeric selectivity in Amadori rearrangement for neoglycoconjugate synthesis. • Unique TLC behavior-only sugar whose 1,5-trans acyl derivative does not increase RF-requires authentic reference standard for method validation.

Molecular Formula C7H14O7
Molecular Weight 210.18 g/mol
CAS No. 84708-91-8
Cat. No. B12663970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glycero-alpha-D-gulo-heptopyranose
CAS84708-91-8
Molecular FormulaC7H14O7
Molecular Weight210.18 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(C(O1)O)O)O)O)O)O
InChIInChI=1S/C7H14O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-13H,1H2/t2?,3-,4-,5-,6-,7?/m1/s1
InChIKeyBGWQRWREUZVRGI-SPRTWYNQSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glycero-alpha-D-gulo-heptopyranose Overview


D-Glycero-alpha-D-gulo-heptopyranose (CAS 84708-91-8) is the alpha anomer of a seven-carbon aldoheptose belonging to the D-glycero-D-gulo stereochemical series [1]. With molecular formula C₇H₁₄O₇ and a molecular weight of 210.18 g/mol, this compound is classified by ChEBI as a plant metabolite—an aldoheptose diastereomer of D-gulo-heptopyranose [2]. Unlike the more commonly studied D-glycero-D-manno-heptose isomers that serve as key structural components of bacterial lipopolysaccharide (LPS) inner cores, the gulo-configured heptose occupies a distinct stereochemical and functional niche, characterized by two axial hydroxyl groups that confer higher conformational energy and unique reactivity [3]. Available as a white crystalline solid, the compound is supplied primarily by specialty chemical vendors for research applications, with commercial availability typically at ≥95% purity .

D-Glycero-alpha-D-gulo-heptopyranose Substitution Failure


Heptoses are not interchangeable based solely on carbon count or molecular formula. The D-glycero-D-gulo configuration places two hydroxyl groups in axial positions on the pyranose ring, creating a high-energy conformation that fundamentally alters both physicochemical properties and biological recognition compared to all-equatorial manno-configured isomers or the ketoheptose D-mannoheptulose [1]. Critically, D-glycero-D-gulo-heptose fails to inhibit hexokinase or glucokinase—a property that sharply distinguishes it from D-mannoheptulose (Ki = 0.25 mM against hexokinase) and makes gulo-heptose unsuitable as a glycolytic inhibitor but valuable as a negative control or a non-interfering carbohydrate scaffold [2]. Furthermore, the compound exhibits an anomalous chromatographic behavior in TLC that is unique among all sugars tested: unlike every other sugar, the 1,5-trans acyl derivative of D-glycero-D-gulo-heptose does not show a higher RF value than its respective anomer, complicating analytical substitution with generic heptose standards [3]. These stereochemistry-driven differences mean that procurement decisions based solely on 'a heptose' or even 'an aldoheptose' risk selecting a compound with divergent reactivity, biological activity, and analytical behavior.

D-Glycero-alpha-D-gulo-heptopyranose Differentiation Evidence


Hexokinase/Glucokinase Inhibition: Inactive vs D-Mannoheptulose

In a direct head-to-head study, D-glycero-D-gulo-heptose was compared with D-mannoheptulose for inhibition of D-glucose phosphorylation. D-Mannoheptulose is a well-established competitive hexokinase inhibitor (Ki = 0.25 mM against hexokinase from diverse organisms) [1]. By contrast, D-glycero-D-gulo-heptose failed to inhibit the phosphorylation of D-glucose by yeast hexokinase, bovine heart hexokinase, or human B-cell glucokinase, and was itself poorly phosphorylated by low-Km hexokinase isoenzymes or liver B-cell glucokinase [2]. D-glycero-D-gulo-heptose also failed to affect glucose-induced insulin release, whereas D-mannoheptose showed concentration-dependent biphasic effects [2].

hexokinase inhibition glucose phosphorylation pancreatic islet metabolism glycolysis research

Melting Point and Optical Rotation vs D-Mannoheptulose

The physicochemical properties of D-glycero-D-gulo-heptose differ markedly from those of D-mannoheptulose, the ketoheptose with which it is most frequently compared in metabolic studies. D-Glycero-D-gulo-heptose (equilibrium form) exhibits a melting point of 176–178 °C and an optical rotation of [α]D −18° (c = 4 in H₂O) . In contrast, D-mannoheptulose melts at 151–152 °C and shows [α]D +29° (c = 2 in H₂O) [1]. The α-anomer specifically (CAS 84708-91-8), characterized by NMR spectroscopy, shows a distinct SpectraBase entry with a unique InChIKey (BGWQRWREUZVRGI-IVZITJRKSA-N), confirming anomeric identity [2].

physicochemical characterization melting point optical rotation quality control identity confirmation

TLC Anomaly: Exception to 1,5-Trans RF Rule

In a systematic TLC study of acyl derivatives across a broad panel of sugars, Deferrari et al. (1962) established that for all sugars tested, the acyl derivative possessing a 1,5-trans configuration consistently exhibited a higher RF value than its respective anomer—with one sole exception: D-glycero-D-gulo-heptose. For this compound, this chromatographic relationship was inverted, making it the only sugar in the study that deviated from the general rule [1]. This anomalous behavior has been attributed to the unique conformational properties of the gulo configuration, specifically the presence of two axial hydroxyl groups that alter the overall molecular shape and polarity [2].

thin-layer chromatography anomer separation acyl sugar analysis analytical method validation

Amadori Rearrangement α-Selectivity

When D-glycero-D-gulo-heptose is employed as the carbohydrate substrate in the Amadori rearrangement with aliphatic amines or amino acid derivatives, the reaction proceeds with complete α-anomeric selectivity, yielding 'D-gluco-conjugates' exclusively in the α-anomeric form and in high isolated yields [1]. This contrasts with the model substrate 3,5-di-O-benzyl-α,β-D-glucofuranose used in the same study, which did not exhibit such exclusive stereoselectivity [1]. The high stereochemical fidelity is attributed to the high-energy gulo configuration, which thermodynamically favors formation of the all-equatorial gluco-configured product [2]. Subsequent treatment with triphosgene converts these rearrangement products into anomerically stable 1-N,2-O cyclic carbamates [1].

neoglycoconjugate synthesis Amadori rearrangement stereoselective glycosylation carbohydrate conjugation

Metabolic Inertness in Salmonella typhimurium

D-Glycero-D-gulo-heptose (D-glucoheptose) was specifically tested and found not to serve as a carbon or nitrogen source for Salmonella typhimurium . This metabolic inertness stands in contrast to common hexoses (glucose, mannose, galactose) and certain other heptoses that can be catabolized by enteric bacteria [1]. This property is consistent with the observation that the compound is poorly phosphorylated by hexokinase isoenzymes [2], making it a metabolically stable carbohydrate scaffold for experiments where bacterial metabolism of the test compound would confound results.

microbial metabolism carbon source utilization bacterial growth assay Salmonella

D-Glycero-alpha-D-gulo-heptopyranose Application Scenarios


Hexokinase/Glucokinase Inhibition Negative Control

D-Glycero-D-gulo-heptose is uniquely suited as a negative control in experiments investigating glycolytic inhibition by D-mannoheptulose (Ki = 0.25 mM). Since it shares the seven-carbon heptose scaffold but does not inhibit hexokinase, glucokinase, or glucose-induced insulin release, it allows researchers to attribute observed metabolic effects specifically to enzyme inhibition rather than to non-specific carbohydrate effects [1]. This application is directly supported by the Courtois et al. (2000) head-to-head study in rat pancreatic islets and purified hexokinase isoenzymes [1].

α-Neoglycoconjugate Synthesis by Amadori Rearrangement

Carbohydrate chemists seeking exclusive α-anomeric selectivity in neoglycoconjugate synthesis can exploit D-glycero-D-gulo-heptose as a substrate in the Amadori rearrangement, which yields D-gluco-configured conjugates exclusively in the α-anomeric form in high isolated yields [2]. This stereochemical outcome is driven by the high-energy gulo configuration and is not achievable with common hexose substrates or other heptose isomers [3]. The resulting products can be stabilized as 1-N,2-O cyclic carbamates via triphosgene treatment, providing anomerically stable glycoconjugates for biological evaluation [2].

TLC Reference Standard for Anomer Analysis

Because D-glycero-D-gulo-heptose is the only known sugar whose 1,5-trans acyl derivative fails to exhibit higher RF than the respective anomer in TLC [4], analytical laboratories developing chromatographic methods for rare sugar analysis must use this specific compound as an authentic reference standard. Generic sugar TLC protocols and RF databases will produce erroneous results for this heptose, making procurement of the authentic compound (CAS 84708-91-8 for the α-anomer) essential for method validation [4].

Non-Metabolizable Probe in Bacterial Metabolism

D-Glycero-D-gulo-heptose does not support growth of Salmonella typhimurium as a sole carbon or nitrogen source , a property consistent with its resistance to hexokinase-mediated phosphorylation [1]. This metabolic inertness makes it valuable as a non-utilizable carbohydrate probe in bacterial chemotaxis, metabolic sensing, and gene regulation studies, where catabolism of the test compound would otherwise confound interpretation. It can serve alongside common non-metabolizable analogs (e.g., 2-deoxy-D-glucose) but with the added dimension of a seven-carbon heptose scaffold.

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